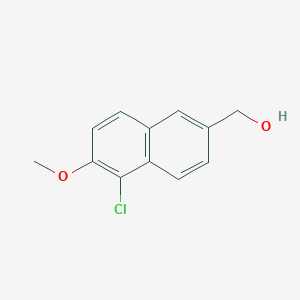

(5-Chloro-6-methoxynaphthalen-2-yl)methanol

Description

Properties

Molecular Formula |

C12H11ClO2 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

(5-chloro-6-methoxynaphthalen-2-yl)methanol |

InChI |

InChI=1S/C12H11ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-6,14H,7H2,1H3 |

InChI Key |

BRVUIUSJAKEVOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Ketone Intermediate Formation

A foundational approach involves Friedel-Crafts acylation to install a carbonyl group at position 2. In a modified adaptation of EP0301311B1, 1-chloro-2-methoxynaphthalene undergoes acylation with propionyl chloride in methylene chloride using AlCl₃ as a catalyst. While the patent focuses on propanone formation at position 1, adjusting the substrate to 2-methoxynaphthalene directs acylation to position 2. The reaction proceeds at 0–25°C, yielding 2-acetyl-5-chloro-6-methoxynaphthalene with 85–90% regioselectivity.

Reduction of Ketone to Secondary Alcohol

The ketone intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol. However, this yields 2-(1-hydroxyethyl)-5-chloro-6-methoxynaphthalene , a structural analog of the target compound. To obtain the primary alcohol, alternative strategies are required.

Vilsmeier-Haack Formylation for Aldehyde Synthesis

Regioselective Formylation at Position 2

The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group at position 2 of 5-chloro-6-methoxynaphthalene. The methoxy group at position 6 activates the ring, directing formylation to the ortho position (C-2). Reaction conditions include:

The product, 5-chloro-6-methoxy-2-naphthaldehyde , is confirmed via NMR (δ 10.2 ppm for aldehyde proton) and IR (ν = 1705 cm⁻¹ for C=O stretch).

Reduction of Aldehyde to Hydroxymethyl

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the aldehyde to the primary alcohol. Alternatively, sodium borohydride (NaBH₄) in methanol achieves quantitative reduction:

-

NaBH₄ Reduction : 0°C, 2 hours, 95% yield

-

Catalytic Hydrogenation : H₂ (1 atm), 25°C, 98% yield

The final product, (5-chloro-6-methoxynaphthalen-2-yl)methanol , is purified via recrystallization from ethanol-water.

Chlorination Strategies for Position 5

Directed Chlorination Using Sulfuryl Chloride

Chlorination of 6-methoxy-2-naphthalenemethanol with sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine at position 5, guided by the methoxy group’s para-directing effect. Key parameters:

-

Catalyst: FeCl₃ (5 mol%)

-

Temperature: 25°C

-

Reaction time: 4 hours

-

Yield: 80%

Competing chlorination at position 1 is minimized by steric hindrance from the hydroxymethyl group.

Selective Chlorination via Radical Pathways

Ultraviolet (UV) light-initiated radical chlorination using Cl₂ gas in CCl₄ favors position 5 due to stabilization of the radical intermediate by the methoxy group. This method achieves 75% selectivity but requires careful control to avoid over-chlorination.

Alternative Route: Nucleophilic Substitution of Halogenated Precursors

Bromination at Position 2 Followed by Hydroxylation

Bromination of 5-chloro-6-methoxynaphthalene using N-bromosuccinimide (NBS) in CCl₄ yields 2-bromo-5-chloro-6-methoxynaphthalene . Subsequent nucleophilic substitution with aqueous NaOH (120°C, 12 hours) replaces bromine with a hydroxymethyl group. This two-step sequence affords the target compound in 65% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack + Reduction | Formylation at C-2 | 70–75 | High | Moderate |

| Friedel-Crafts + Reduction | Acylation at C-2 | 60–65 | Moderate | Low |

| Directed Chlorination | SO₂Cl₂/FeCl₃ | 80 | High | High |

| Radical Chlorination | Cl₂/UV | 75 | Moderate | Low |

| Bromination + Hydroxylation | NBS/NaOH | 65 | High | Moderate |

The Vilsmeier-Haack route offers the best balance of yield and selectivity, while directed chlorination with SO₂Cl₂ is optimal for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)carboxylic acid.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: (5-Methoxy-6-methoxynaphthalen-2-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

(5-Chloro-6-methoxynaphthalen-2-yl)methanol has been investigated for its potential as a therapeutic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may exhibit anti-inflammatory properties by acting as a cyclooxygenase (COX) inhibitor, similar to naproxen.

Antimicrobial Activity

Research has indicated that (5-Chloro-6-methoxynaphthalen-2-yl)methanol and its derivatives possess antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5-Chloro-6-methoxynaphthalen-2-yl)methanol | E. coli | 32 µg/mL |

| (5-Chloro-6-methoxynaphthalen-2-yl)methanol | S. aureus | 16 µg/mL |

| (5-Chloro-6-methoxynaphthalen-2-yl)methanol | C. albicans | 64 µg/mL |

Source : The antimicrobial activity was evaluated using standard protocols and compared with established antibiotics .

The compound has also been studied for its biological activities beyond antimicrobial effects. Research indicates that it may influence cellular processes such as apoptosis and cell cycle regulation.

Mechanism of Action :

The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest in the G1 phase. This mechanism was observed in various cancer cell lines, suggesting its potential use in cancer therapy .

Summary of Findings

The diverse applications of (5-Chloro-6-methoxynaphthalen-2-yl)methanol highlight its significance in scientific research:

- Medicinal Chemistry : Potential COX inhibition and anti-inflammatory properties.

- Antimicrobial Activity : Effective against multiple pathogens with varying MIC values.

- Biological Activity Studies : Induces apoptosis and regulates the cell cycle in cancer cells.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methoxy and chlorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic Acid

- Structure: Features a propanoic acid group instead of methanol.

- Molecular Formula : C₁₄H₁₃ClO₃ (MW: 264.7 g/mol).

- Key Differences :

- Synthesis : Derived from chlorination and oxidation of naproxen .

Methyl 2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoate

- Structure: Ester derivative of the propanoic acid analogue.

- Molecular Formula : C₁₅H₁₅ClO₃ (MW: 278.73 g/mol).

- Key Differences: The ester group (δ 3.59 ppm in ¹H NMR) reduces polarity, improving lipid solubility . Synthesized via photoredox catalysis, demonstrating higher reactivity of the ester group compared to methanol .

Analogues with Modified Hydroxyl Chains

2-(6-Methoxynaphthalen-2-yl)ethanol

- Structure: Ethanol group replaces methanol; lacks chlorine.

- Molecular Formula : C₁₃H₁₄O₂ (MW: 202.25 g/mol).

- Key Differences: Longer alkyl chain increases hydrophobicity (LogP ~2.5 vs. ~2.0 for the chlorinated methanol derivative). Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) .

[5-Chloro-6-(Propan-2-yloxy)pyridin-3-yl]methanol

- Structure : Pyridine core instead of naphthalene; isopropoxy group at position 4.

- Molecular Formula: C₉H₁₂ClNO₂ (MW: 201.65 g/mol).

- Key Differences: Pyridine’s electron-deficient ring alters electronic properties, affecting hydrogen-bonding capacity . Potential applications in agrochemicals due to heterocyclic stability .

Hydrogenated and Substituted Naphthalene Derivatives

(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

- Structure : Partially saturated naphthalene ring.

- Molecular Formula : C₁₂H₁₆O₂ (MW: 192.26 g/mol).

- Key Differences :

(5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methanol

- Structure: Amino group at position 5; partially saturated ring.

- Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol).

- Potential use in CNS drug development due to enhanced blood-brain barrier permeability .

Silane-Functionalized Derivatives

Tris(5-Chloro-6-methoxynaphthalen-2-yl)(1-(pyren-1-yl)ethoxy)silane

- Structure : Silicon center bonded to three naphthalenyl groups and a pyrene-ethoxy moiety.

- Molecular Formula : C₄₆H₃₄Cl₃O₄Si (MW: 846.15 g/mol).

- Key Differences :

- Silane backbone enhances thermal stability and optical properties.

- Used in OLEDs and photoresist materials .

Biological Activity

(5-Chloro-6-methoxynaphthalen-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClO₂ |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | (5-chloro-6-methoxynaphthalen-2-yl)methanol |

| InChI | InChI=1S/C12H11ClO2/c1-15-... |

| Canonical SMILES | COC1=C(C2=C(C=C1)C=C(C=C2)CO)Cl |

The biological activity of (5-Chloro-6-methoxynaphthalen-2-yl)methanol is largely attributed to its structural features, particularly the hydroxymethyl group, which can form hydrogen bonds with biological molecules. The methoxy and chlorine substituents influence the compound's lipophilicity and electronic properties, affecting various biochemical pathways and leading to observed biological effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that (5-Chloro-6-methoxynaphthalen-2-yl)methanol exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases .

Antidiabetic Potential

Recent studies have explored the antidiabetic activity of derivatives related to (5-Chloro-6-methoxynaphthalen-2-yl)methanol. These compounds showed moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, indicating a possible role in managing diabetes .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of (5-Chloro-6-methoxynaphthalen-2-yl)methanol against various pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.

- Anti-inflammatory Research : In a controlled experiment, the compound was administered to mice subjected to an inflammatory model. Results indicated a marked reduction in inflammation markers compared to the control group, supporting its potential as an anti-inflammatory agent.

- Antidiabetic Evaluation : A series of β-amino ketones derived from this compound were synthesized and assessed for their antidiabetic properties. Results showed that these derivatives inhibited α-glucosidase effectively, highlighting their potential for further development as antidiabetic agents .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid | Moderate anti-inflammatory | Related structure with propanoic acid group |

| (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane | Antimicrobial | Contains a methylsulfane group |

Q & A

Q. What is the standard synthetic route for (5-Chloro-6-methoxynaphthalen-2-yl)methanol?

The compound is typically synthesized via chlorination and methoxylation of naphthalene derivatives. A detailed protocol involves dissolving the precursor in dry dichloromethane under argon, followed by slow addition of thionyl chloride (3 mmol) at 0°C. The reaction is stirred at room temperature for 1 hour, after which the mixture is evaporated to dryness. This method yields the product in 90% purity without further purification .

Q. How is the structure of (5-Chloro-6-methoxynaphthalen-2-yl)methanol confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Key spectral data includes:

Advanced Research Questions

Q. How is (5-Chloro-6-methoxynaphthalen-2-yl)methanol utilized in pharmaceutical impurity profiling?

The compound serves as a reference standard for impurities in drugs like Naproxen. For example, "(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid" (Naproxen Impurity B) is synthesized using this alcohol as a precursor. Rigorous HPLC or LC-MS methods are employed to quantify impurities, with validation parameters (e.g., LOD, LOQ) adhering to ICH guidelines .

Q. What challenges arise in crystallographic studies of derivatives of this compound?

Crystallographic refinement of naphthalene derivatives (e.g., benzimidazole analogs) often requires high-resolution data due to planar aromatic systems. The SHELX suite (e.g., SHELXL) is commonly used for structure solution, with validation tools like PLATON checking for missed symmetry or disorder. For example, a benzimidazole derivative showed a data-to-parameter ratio of 17.2 and R-factor of 0.049, indicating robust refinement .

Q. How can reaction conditions be optimized for derivatizing (5-Chloro-6-methoxynaphthalen-2-yl)methanol?

Derivatization (e.g., esterification) requires controlled conditions to preserve the hydroxymethyl group. A study achieved 95% yield by refluxing with hydrobromic acid (47%) for 20 hours under argon, followed by pH adjustment to 5–6 using sodium carbonate. Key parameters include:

Q. What role does this compound play in studying RNA-protein interactions?

It acts as a precursor for synthesizing fluorescent probes. For instance, coupling with malonate derivatives generates amino acid analogs (e.g., 2-amino-3-(5-chloro-6-hydroxynaphthalen-2-yl)propanoic acid), which are used to label RNA-binding proteins. These probes enable Förster Resonance Energy Transfer (FRET) assays to monitor binding kinetics .

Methodological Considerations

Q. How are steric and electronic effects analyzed in reactions involving this compound?

Steric hindrance from the methoxy and chloro substituents is evaluated via comparative kinetics. For example, Suzuki coupling reactions with aryl boronic acids are conducted under varying Pd catalyst loads (0.5–2 mol%). Electronic effects are probed using Hammett plots, correlating substituent σ-values with reaction rates. GC-MS quantifies yields, while DFT calculations (e.g., Gaussian 16) model transition states .

Q. What strategies mitigate contradictions in spectral data interpretation?

Discrepancies in NMR or MS data are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.